molecular formula C17H21N3O2 B2828306 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one CAS No. 2097898-11-6

1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one

Cat. No.: B2828306
CAS No.: 2097898-11-6
M. Wt: 299.374
InChI Key: OYLLRSZIWWBGQW-UHFFFAOYSA-N
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Description

1-[2-(1-Methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one is a chemical compound of interest in medicinal chemistry and drug discovery, designed for research use only. This molecule features a 1-methyl-1H-pyrazole moiety linked to a phenoxy group via a piperidine-containing ketone chain. The 1-methyl-1H-pyrazole scaffold is a privileged structure in pharmaceutical research, frequently employed as a bioisostere for amides and other heterocycles to optimize properties like metabolic stability and solubility . Its presence in various biologically active compounds and commercial drugs underscores its utility in designing molecules that interact with a range of biological targets . The specific molecular architecture of this compound, combining a lipophilic phenoxy ether with a piperidine spacer, suggests potential for investigating interactions with enzymes or receptors in the central nervous system or other therapeutic areas. Researchers can utilize this compound as a key synthetic intermediate or a core structural motif for developing novel protease inhibitors, receptor modulators, or other pharmacologically active agents . As with all such sophisticated building blocks, this product is intended for laboratory research by qualified professionals and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-19-12-14(11-18-19)16-9-5-6-10-20(16)17(21)13-22-15-7-3-2-4-8-15/h2-4,7-8,11-12,16H,5-6,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLLRSZIWWBGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through the hydrogenation of pyridine or via cyclization reactions involving amines and aldehydes.

    Coupling Reactions: The pyrazole and piperidine rings are then coupled using a suitable linker, such as a halogenated ethanone derivative, under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a potential candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole and piperidine rings can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperazine-Based Ethanones

The substitution of the ethanone core with piperidine or piperazine rings is a common feature in kinase inhibitors and bioactive molecules. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity Reference
Target Compound C₁₈H₂₂N₃O₂* ~327.4 Piperidine, pyrazole, phenoxy Not reported
1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride C₁₀H₁₈Cl₂N₄O 309.19 (base + HCl) Piperazine, pyrazole Not reported
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one C₁₃H₁₆BrNO 282.18 Piperidine, bromophenyl Synthetic intermediate
Avapritinib C₂₇H₂₇FN₁₀ 498.57 Pyrazole, pyrrolotriazine, piperazine Kinase inhibitor (PDGFRA, KIT)

*Deduced molecular formula based on structural analysis.

  • Piperidine vs. Piperazine : The target compound’s piperidine ring (single nitrogen) contrasts with the piperazine analog’s dual nitrogen atoms . Piperazine derivatives often exhibit enhanced solubility and basicity, which may improve bioavailability.
  • Substituent Effects: The phenoxy group in the target compound differs from avapritinib’s fluorophenyl-pyrrolotriazine moiety, which contributes to its kinase inhibition . The bromophenyl group in ’s compound highlights the role of halogens in tuning lipophilicity .

Bioisosteric Replacements: Pyrazole vs. Tetrazole

  • Tetrazole Derivatives: Compounds like 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () replace pyrazole with tetrazole, a carboxylic acid bioisostere.

Pharmacological Implications

  • Synthetic Versatility : The target compound’s synthesis could mirror methods used for analogs, such as Rh-catalyzed coupling () or chloroacetyl chloride-mediated reactions () .

Q & A

Q. Synthesis Steps :

Coupling Reactions : Piperidine and pyrazole moieties are linked via nucleophilic substitution or transition-metal-catalyzed cross-coupling .

Phenoxy Group Introduction : Achieved through Williamson ether synthesis under basic conditions (e.g., K2_2CO3_3 in DMF) .

Q. Purification Challenges :

  • Byproduct Removal : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical due to structurally similar intermediates .
  • Purity Validation : Use HPLC with UV detection (λ = 254 nm) to confirm >95% purity .

Advanced: How can researchers optimize reaction yields while minimizing side products in multi-step syntheses?

Q. Experimental Design :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may increase side reactions. Solvent screening via DoE (Design of Experiments) is advised .
  • Temperature Control : Lower temperatures (0–25°C) reduce decomposition but slow reaction rates. Real-time monitoring via FT-IR or in-situ NMR mitigates overreaction .
  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/Cu) improve coupling efficiency but require strict anhydrous conditions .

Case Study : A 20% yield increase was reported by replacing THF with DMF in piperidine-pyrazole coupling .

Advanced: How can contradictory biological activity data across assays be resolved?

Q. Data Contradiction Analysis :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH may alter target binding. Validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Impurity Interference : Trace solvents (e.g., DMSO residuals) or unreacted intermediates may inhibit activity. LC-MS purity profiling is essential .
  • Structural Confirmation : Ensure stereochemical consistency; enantiomers may exhibit divergent activities .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Q. SAR Methodology :

Substituent Variation :

  • Pyrazole Methyl Group : Replace with ethyl or trifluoromethyl to assess steric/electronic effects .
  • Phenoxy Modifications : Introduce halogens (e.g., F, Cl) to enhance metabolic stability .

Biological Testing :

  • Target Binding Assays : Radioligand displacement (e.g., 3^3H-labeled competitors) for affinity quantification .
  • Functional Assays : Measure second-messenger signaling (cAMP, Ca2+^{2+}) to differentiate agonists/antagonists .

Example : A 4-fluorophenoxy analogue showed 10-fold higher potency in kinase inhibition assays .

Advanced: What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

Q. In Silico Modeling :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., GPCRs, kinases) .
  • ADME Prediction : SwissADME or pkCSM for bioavailability, CYP450 metabolism, and blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (AMBER/CHARMM force fields) .

Validation : Compare predictions with in vitro Caco-2 permeability and microsomal stability assays .

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